4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Description
Background and Significance of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one Hydrochloride
This compound occupies a prominent position within the broader class of pyridinone derivatives due to its distinctive structural features and versatile chemical properties. The compound's significance stems from its role as a building block in pharmaceutical synthesis, particularly in the development of compounds targeting various therapeutic areas. Pyridinones have been recognized for their ability to serve as hydrogen bond donors and acceptors, making them valuable pharmacophores in medicinal chemistry applications.
The aminomethyl substituent at the 4-position of the pyridinone ring provides additional functionality that enhances the compound's synthetic versatility. This structural feature allows for further chemical modifications and derivatizations, expanding the potential applications of the molecule. The presence of the methyl group on the nitrogen atom of the pyridinone ring influences the compound's tautomeric behavior and overall chemical stability. Research has demonstrated that pyridinone derivatives exhibit various biological activities ranging from antitumor and antimicrobial effects to anti-inflammatory and cardiotonic properties.
The hydrochloride salt formation significantly improves the compound's handling characteristics and stability profile. This salt form enhances water solubility while maintaining the core chemical properties of the parent molecule. Studies have shown that aminomethyl-pyridine derivatives demonstrate important applications in pharmaceutical development, particularly as intermediates in the synthesis of drugs targeting neurological disorders. The compound's structural features make it suitable for incorporation into complex synthetic pathways where precise control over reactivity and selectivity is required.
Recent investigations into pyridinone chemistry have revealed the importance of specific substitution patterns in determining biological activity. The 4-aminomethyl substitution pattern has been identified as particularly significant in structure-activity relationship studies, where this functional group contributes to enhanced binding affinity and selectivity for various biological targets. The compound's ability to participate in hydrogen bonding interactions through both the aminomethyl group and the pyridinone core makes it an attractive candidate for fragment-based drug design approaches.
Historical Context and Development
The development of this compound is closely tied to the broader evolution of pyridinone chemistry, which has its roots in the mid-20th century advancement of heterocyclic synthetic methodologies. The historical context of this compound can be traced through the systematic exploration of pyridinone derivatives as pharmaceutically relevant scaffolds. Early work in pyridinone chemistry focused on understanding the fundamental chemical properties and tautomeric behavior of these heterocyclic systems.
The recognition of pyridinones as privileged structures in medicinal chemistry emerged from extensive structure-activity relationship studies conducted over several decades. Historical development of synthetic methodologies for pyridinone preparation, including the Guareschi-Thorpe condensation reaction, provided the foundation for accessing more complex substituted derivatives. The specific aminomethyl substitution pattern represented in this compound gained prominence through research aimed at developing compounds with enhanced biological activity and improved drug-like properties.
Patent literature reveals the strategic importance of aminomethyl-pyridinone derivatives in pharmaceutical development, particularly as intermediates for the synthesis of advanced therapeutic agents. The development of efficient synthetic routes to these compounds has been driven by the pharmaceutical industry's need for reliable access to key building blocks. Historical synthetic approaches have evolved from classical condensation reactions to more sophisticated multicomponent coupling strategies that allow for rapid diversification of the pyridinone scaffold.
The emergence of this compound as a commercially available research chemical reflects the growing recognition of its utility in academic and industrial research settings. The compound's inclusion in chemical supplier catalogs and research databases indicates its established position as a valuable synthetic intermediate. Historical development of purification and characterization methods has ensured reliable access to high-purity material suitable for demanding research applications.
Nomenclature, Classification, and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is classified under multiple identification systems, with the Chemical Abstracts Service registry number 1523572-01-1 serving as the primary identifier for the hydrochloride salt form. Alternative nomenclature includes 4-(aminomethyl)-1-methyl-2(1H)-pyridinone hydrochloride and 4-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride, reflecting different acceptable naming conventions.
The molecular formula C7H11ClN2O accurately describes the composition of the hydrochloride salt, with a corresponding molecular weight of 174.63 grams per mole. The parent compound without the hydrochloride has the molecular formula C7H10N2O and molecular weight of 138.17 grams per mole. The European Community number 894-252-6 provides additional regulatory identification for commercial purposes.
Structural classification places this compound within the broader category of substituted pyridinones, specifically as an aminomethyl-substituted N-methylpyridinone derivative. The compound exhibits characteristics typical of both pyridinone heterocycles and primary amine functionalities. Database entries in PubChem, Chemical Abstracts, and other chemical information systems provide comprehensive identification data including canonical and isomeric Simplified Molecular-Input Line-Entry System representations.
Table 1: Identification and Classification Data
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1523572-01-1 |
| Molecular Formula (Hydrochloride) | C7H11ClN2O |
| Molecular Formula (Free Base) | C7H10N2O |
| Molecular Weight (Hydrochloride) | 174.63 g/mol |
| Molecular Weight (Free Base) | 138.17 g/mol |
| European Community Number | 894-252-6 |
| PubChem Compound Identifier | 86811197 |
The International Union of Pure and Applied Chemistry name follows systematic heterocyclic nomenclature principles, designating the compound as 4-(aminomethyl)-1-methylpyridin-2(1H)-one hydrochloride. This naming convention clearly identifies the core pyridinone structure, the position and nature of substituents, and the salt form. Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy.
Position Within Pyridinone Chemistry
This compound occupies a distinctive position within the expansive field of pyridinone chemistry, representing a specific structural class that combines the hydrogen bonding capabilities of the pyridinone core with the synthetic versatility of aminomethyl substitution. Pyridinones constitute a fundamental class of six-membered heterocyclic compounds characterized by the presence of both nitrogen and oxygen within the ring system, exhibiting unique tautomeric properties that influence their chemical behavior and biological activity.
The structural position of this compound within pyridinone chemistry is defined by several key features that distinguish it from other members of this chemical family. The 4-position aminomethyl substitution provides a reactive site for further chemical modification while maintaining the essential hydrogen bonding characteristics of the pyridinone scaffold. The N-methyl substitution pattern influences the tautomeric equilibrium between lactam and lactim forms, predominantly favoring the lactam structure that contributes to the compound's stability and biological activity.
Recent advances in pyridinone medicinal chemistry have highlighted the importance of specific substitution patterns in determining biological activity and pharmacological properties. The aminomethyl group at the 4-position has been identified as particularly significant in structure-activity relationship studies, where this functionality contributes to enhanced binding interactions with biological targets. Research has demonstrated that aminomethyl-substituted pyridinones can serve as effective inhibitors of various enzymes, including dipeptidyl peptidase-4, where the aminomethyl group forms critical hydrogen bonding interactions with amino acid residues in the active site.
The compound's position within pyridinone chemistry is further defined by its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Patent literature reveals the strategic use of aminomethyl-pyridinone derivatives as key building blocks in the synthesis of advanced therapeutic compounds, particularly those targeting cardiovascular and metabolic disorders. The versatility of the aminomethyl substituent allows for diverse chemical transformations that can introduce additional functional groups while preserving the core pyridinone structure.
Table 2: Structural Classification Within Pyridinone Chemistry
| Structural Feature | Classification | Significance |
|---|---|---|
| Core Heterocycle | 2(1H)-Pyridinone | Hydrogen bonding capability |
| N-Substitution | 1-Methyl | Tautomeric stabilization |
| Ring Substitution | 4-Aminomethyl | Synthetic versatility |
| Salt Form | Hydrochloride | Enhanced stability |
| Ring Position | 4-Position substituted | Optimal reactivity profile |
The broader context of pyridinone chemistry encompasses numerous therapeutic applications, with approved drugs such as milrinone, pirfenidone, and deferiprone demonstrating the clinical relevance of this structural class. The position of this compound within this framework reflects its potential as both a research tool and synthetic intermediate for developing new therapeutic agents. The compound's structural features align with established principles of medicinal chemistry that emphasize the importance of hydrogen bonding, metabolic stability, and synthetic accessibility in drug design.
Contemporary research in pyridinone chemistry continues to explore the relationship between structural modifications and biological activity, with aminomethyl-substituted derivatives receiving particular attention for their potential as enzyme inhibitors and receptor modulators. The compound's position within this research landscape is supported by its inclusion in various screening libraries and its availability from multiple commercial suppliers, indicating its recognized value in pharmaceutical research and development.
Properties
IUPAC Name |
4-(aminomethyl)-1-methylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUVFYUPVJVGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminomethylpyridine as the starting material.
Methylation: The pyridine ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Hydrolysis: The resulting compound is then hydrolyzed to form the dihydropyridin-2-one structure.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can yield compounds with different functional groups attached to the pyridinone ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used to treat hypertension. AMMP may exhibit similar properties due to its structural analogies with established antihypertensive agents like amlodipine and nifedipine. Studies suggest that modifications in the dihydropyridine structure can lead to enhanced selectivity and potency against calcium channels .
2. Neuroprotective Effects
Recent research indicates that compounds similar to AMMP may possess neuroprotective effects. They can potentially inhibit neuronal apoptosis and promote cell survival under stress conditions. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Properties
There is growing interest in the use of dihydropyridine derivatives as anticancer agents. Preliminary studies suggest that AMMP could inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways . Further investigation into its mechanism of action is warranted.
Case Studies
Synthesis and Availability
AMMP can be synthesized through various chemical pathways involving the reaction of substituted pyridines with appropriate amines under controlled conditions. The availability of this compound through commercial suppliers facilitates its use in research laboratories .
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*†Calculated based on formula C₇H₁₀N₂O. *Potential discrepancy: Molecular weight in (243.74) conflicts with expected values for the stated structure.
Key Observations from the Comparison
Substituent Position Sensitivity: The target compound and QW-3072 are positional isomers, differing only in the location of the aminomethyl group (position 4 vs. 5). This minor change can significantly alter biological activity, solubility, and binding affinity in drug discovery contexts .
Impact of Salt Form :
- The hydrochloride salt (target compound and QW-3072) improves aqueous solubility compared to the free base (QB-0692), which is critical for pharmaceutical formulations .
Ring System Variations: QM-7444 incorporates a fused pyrrolo-pyridine ring, which introduces steric and electronic differences compared to the simpler dihydropyridinone core of the target compound. Such modifications can affect metabolic stability and target selectivity .
Research and Application Considerations
- Synthetic Utility: The target compound and its analogs are widely used as building blocks in medicinal chemistry. For example, QB-0692 (non-salt form) has been employed in synthesizing kinase inhibitors due to its hydrogen-bonding capabilities .
- Purity and Stability : High-purity (>95%) hydrochloride salts (e.g., target compound, QW-3072) are preferred in preclinical studies to minimize batch-to-batch variability .
- Structural Ambiguities : Discrepancies in molecular formulas (e.g., vs. 3) highlight the need for rigorous analytical validation, such as NMR or mass spectrometry, to confirm structures.
Biological Activity
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, also known by its CAS number 1523572-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 174.63 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities primarily through its interactions with various molecular targets:
- Antioxidant Activity :
- Antibacterial Properties :
- Neuroprotective Effects :
Case Study 1: Nrf2 Activation
A study examined the binding affinity of various compounds to the Keap1 protein, revealing that certain derivatives of dihydropyridinones, including this compound, effectively inhibit the Keap1-Nrf2 interaction with a binding constant (K) in the low micromolar range. This inhibition leads to increased Nrf2 activity and enhanced expression of antioxidant enzymes in cellular models .
Case Study 2: Antibacterial Activity
Research focusing on the antibacterial potential of pyridinone derivatives highlighted that compounds similar to this compound showed promising activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and protein translation processes .
Comparative Analysis of Biological Activities
Q & A
Q. What synthesis routes are recommended for 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can employ conventional heating or microwave-assisted methods. For example, microwave irradiation (method B in related dihydropyridine syntheses) reduces reaction time and may improve yield by enhancing reaction homogeneity and energy transfer. Reaction optimization should include solvent selection (e.g., methanol or DMF), temperature control, and catalyst screening. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form. Reaction progress should be monitored using TLC and -NMR to confirm intermediate formation .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer : Key techniques include:
- - and -NMR : To confirm backbone structure and substituent positions.
- HPLC or LC-MS : To assess purity (>95% as per industry standards) and detect impurities.
- Elemental Analysis (EA) : To verify molecular formula (e.g., CHClNO).
- Melting Point Analysis : Compare with literature values for consistency.
Reference pharmacopoeial protocols (e.g., identity tests for similar hydrochlorides) to validate methodology .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a well-closed, light-resistant container under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. For hygroscopic hydrochloride salts, pre-dry glassware and use anhydrous solvents during experiments. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer : Discrepancies may arise from tautomerism, impurities, or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial arrangements.
- X-ray Crystallography : Definitive structural assignment if single crystals are obtainable.
- Dynamic NMR Studies : Probe temperature-dependent conformational changes.
Cross-validate with computational methods (DFT calculations) to predict chemical shifts .
Q. What experimental designs are optimal for assessing reactivity in medicinal chemistry applications?
- Methodological Answer :
- Compatibility Testing : Expose the compound to common reagents (e.g., Grignard reagents, acids/bases) under varied conditions (pH, solvent). Monitor degradation via HPLC.
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., thiols) to evaluate electrophilic properties.
- Biological Assay Buffers : Test stability in PBS or cell culture media (37°C, 5% CO) to simulate in vivo conditions. Include antioxidants (e.g., ascorbic acid) if oxidation is suspected .
Q. How can synthetic protocols be optimized to minimize by-products in large-scale reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent polarity) to identify critical factors.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Work-Up Optimization : Employ liquid-liquid extraction or membrane filtration to remove unreacted precursors.
Compare scalability of microwave vs. conventional methods for energy efficiency .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Strict QC Protocols : Ensure consistent purity (>98%) via EA and LC-MS for each batch.
- Salt Form Verification : Use XRPD (X-ray Powder Diffraction) to confirm crystalline form stability.
- Bioassay Controls : Include reference standards (e.g., dopamine hydrochloride in related studies) to calibrate activity measurements .
Q. What strategies validate ecological toxicity predictions when experimental data is limited?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
